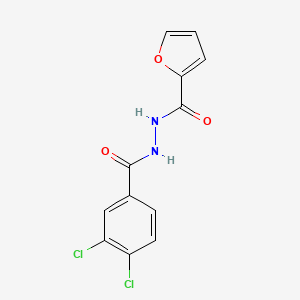
N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)cyclopentanecarboxamide, commonly known as CCMI, is a chemical compound used in scientific research. It belongs to the class of cyclopentanecarboxamide compounds and is known for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CCMI is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which results in a decrease in neuronal excitability and a reduction in pain and inflammation.
Biochemical and Physiological Effects
CCMI has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. CCMI has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, CCMI has been found to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CCMI is also highly selective, which makes it useful for studying specific biological pathways. However, CCMI has some limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, CCMI has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on CCMI. One area of interest is its potential as a treatment for neurodegenerative diseases. CCMI has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential for use in vivo. Another area of interest is its potential as a treatment for chronic pain. CCMI has been shown to have analgesic properties, and further studies are needed to determine its efficacy in animal models of chronic pain. Finally, CCMI has potential as a scaffold for the development of new drugs with improved pharmacological properties.
Conclusion
CCMI is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases and chronic pain.
Métodos De Síntesis
CCMI can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-methylbenzylamine followed by cyclization of the resulting intermediate. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CCMI has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. CCMI has also been shown to have potential as a treatment for neuropathic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-6-14(7-5-13)18(10-2-3-11-18)17(22)21-16-9-8-15(19)12-20-16/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZDLXJMQBDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)

![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)
